molecular formula C13H11Cl2F2NO B2589165 [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride CAS No. 2089277-21-2

[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride

Cat. No. B2589165
CAS RN: 2089277-21-2
M. Wt: 306.13
InChI Key: ZQIXEIGNZBDNTK-UHFFFAOYSA-N
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Description

“[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2089255-76-3 . It has a molecular weight of 322.59 . The IUPAC name for this compound is (4-chloro-2-(3-chloro-4-fluorophenoxy)phenyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10Cl2FNO.ClH/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10;/h1-6H,7,17H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature .

Scientific Research Applications

Photodynamic Therapy (PDT) and Sono-Photodynamic Therapy (SPDT)

Background: Photo-Physicochemical and Sono-Photochemical Studies:
Key Findings:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

[2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO.ClH/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17;/h1-6H,7,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIXEIGNZBDNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)CN)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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